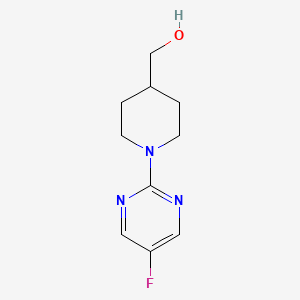
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
Descripción general
Descripción
“(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C10H14FN3O . It is a cyclic secondary amine . The compound is related to the class of organic compounds known as pyrimidines .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in dimethyl sulfoxide at 100℃ . A solution of 2-chloro-5-fluoropyrimidine and 4-piperidinemethanol in DMSO is treated with K2CO3. The reaction mixture is heated overnight, then cooled to ambient temperature and poured into water. It is then extracted with CH2Cl2. The organic extracts are combined, washed with brine, dried over Na2SO4, filtered, and the filtrate is concentrated to give the crude product as a brown oil .Molecular Structure Analysis
The molecular weight of “(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol” is 211.24 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis
The compound has a boiling point that is not specified in the available sources . It is a white solid upon standing .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound "(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol" belongs to a family of bioactive heterocycles studied for various applications. A related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and characterized structurally. It was evaluated for antiproliferative activity, and its structure was elucidated using spectroscopic techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction. The compound forms stable molecular structures, thanks to both inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
- Another compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, showcases the versatility of the piperidin-4-yl group in forming stable crystalline structures. The compound was synthesized using a condensation reaction and its crystallographic data suggest a monoclinic space group. It offers insights into the stability and conformation of such compounds, with the piperidine ring adopting a chair conformation (Benakaprasad et al., 2007).
Radiosynthesis and In Vivo Evaluation
- Radiolabeled variants of similar compounds have been synthesized for potential use in SPECT imaging to visualize brain receptors. For example, [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone demonstrated uptake in mice brain, indicating potential for further evaluation in brain imaging studies (Blanckaert et al., 2005).
Antimalarial and Bone Formation Applications
- A compound structurally related to "(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol", namely α-(piperidin-2-yl)-α-(7′-trifluoromethylquinolin-4′-yl)methanol, has been synthesized and tested against Plasmodium falciparum, showing potential as an antimalarial agent (Barlin et al., 1993).
- In the field of bone disorders, a compound from the same family has been identified as a Wnt beta-catenin cellular messaging system agonist, showing a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats after oral administration. This suggests potential therapeutic applications for bone disorders (Pelletier et al., 2009).
Propiedades
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBPMSROIZFBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)
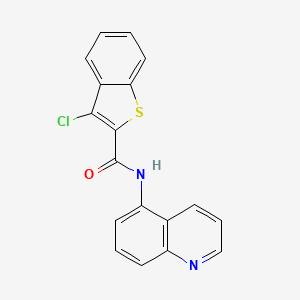
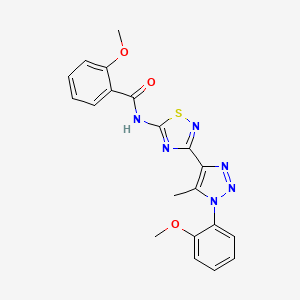
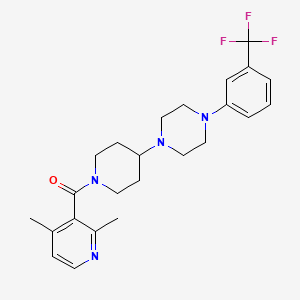
![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)
![N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2448038.png)
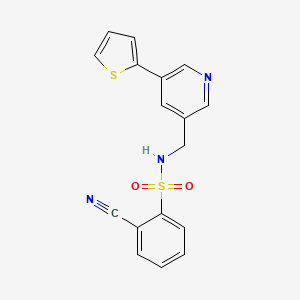
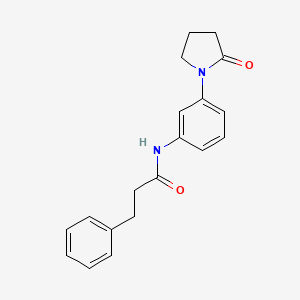
![6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione](/img/structure/B2448041.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)
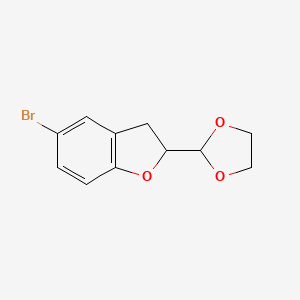
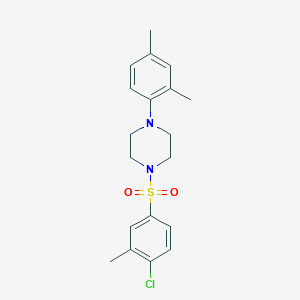

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)